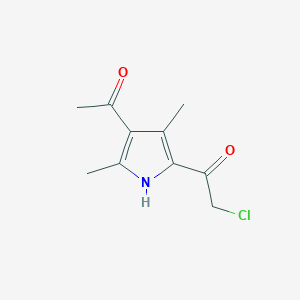

1-(4-Acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-chloro-ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-chloroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2/c1-5-9(7(3)13)6(2)12-10(5)8(14)4-11/h12H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAWXPXHWQQPVFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=C1C(=O)C)C)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50368405 | |

| Record name | 1-(4-Acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-chloro-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50368405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

750611-31-5 | |

| Record name | 1-(4-Acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-chloro-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50368405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(4-Acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-chloro-ethanone

This technical guide provides a comprehensive overview of a plausible and robust synthetic pathway for 1-(4-Acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-chloro-ethanone, a substituted pyrrole derivative with potential applications in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering detailed procedural insights, mechanistic explanations, and critical safety information.

Introduction

Pyrrole and its derivatives are fundamental heterocyclic scaffolds that are prevalent in a vast array of natural products and pharmacologically active compounds. The unique electronic properties of the pyrrole ring make it a versatile building block in the design of novel therapeutic agents. The target molecule, this compound, features a highly functionalized pyrrole core, incorporating both an acetyl group and a reactive chloroacetyl moiety. This combination of functional groups makes it a valuable intermediate for further chemical elaboration, enabling the construction of more complex molecular architectures.

This guide will delineate a two-stage synthetic approach, commencing with the construction of the key precursor, 4-acetyl-3,5-dimethyl-1H-pyrrole, via the well-established Knorr pyrrole synthesis. Subsequently, the guide will detail the selective chloroacetylation of this precursor at the C2 position of the pyrrole ring through a Friedel-Crafts acylation reaction.

Synthesis Pathway Overview

The proposed synthesis is a two-step process, as illustrated in the workflow diagram below. The initial step involves the formation of the substituted pyrrole ring, followed by the introduction of the chloroacetyl group.

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of the Precursor - 4-Acetyl-3,5-dimethyl-1H-pyrrole

The synthesis of the key intermediate, 4-acetyl-3,5-dimethyl-1H-pyrrole, can be efficiently achieved through a modified Knorr pyrrole synthesis, followed by hydrolysis and decarboxylation.

Step 1.1: Knorr Pyrrole Synthesis of Ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate

The Knorr pyrrole synthesis is a classic and reliable method for the preparation of substituted pyrroles from α-aminoketones and β-ketoesters.[1][2] In this case, the reaction involves the condensation of acetylacetone with ethyl 2-oximinoacetoacetate in the presence of a reducing agent, typically zinc dust in acetic acid. The in-situ reduction of the oxime to the corresponding α-aminoketone is a key feature of this one-pot reaction.

Caption: Workflow for the Knorr synthesis of the pyrrole precursor.

Experimental Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, a mixture of acetylacetone (1.0 eq) and glacial acetic acid is prepared. The flask is cooled in an ice-water bath.

-

Preparation of the Amino Component (in situ): A solution of ethyl 2-oximinoacetoacetate (1.0 eq) in glacial acetic acid is added dropwise to the stirred acetylacetone solution, maintaining the temperature below 10 °C.

-

Reduction and Cyclization: Zinc dust (2.5 eq) is added portion-wise to the reaction mixture at a rate that keeps the internal temperature below 40 °C. After the addition is complete, the mixture is stirred at room temperature for 2 hours and then heated to reflux for 1 hour.

-

Work-up and Purification: The hot reaction mixture is poured into a large volume of ice-water. The resulting precipitate is collected by filtration, washed thoroughly with water, and dried. The crude product can be purified by recrystallization from ethanol to yield ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate as a solid.

Step 1.2: Hydrolysis and Decarboxylation

The ethyl ester of the pyrrole-2-carboxylate is then subjected to basic hydrolysis to yield the corresponding carboxylic acid, which is subsequently decarboxylated upon heating to afford the desired 4-acetyl-3,5-dimethyl-1H-pyrrole.

Experimental Protocol:

-

Hydrolysis: The ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate (1.0 eq) is suspended in a solution of sodium hydroxide (2.0 eq) in a mixture of ethanol and water. The mixture is heated to reflux until the reaction is complete (monitored by TLC).

-

Acidification: After cooling to room temperature, the reaction mixture is acidified with dilute hydrochloric acid to precipitate the 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid. The solid is collected by filtration, washed with water, and dried.

-

Decarboxylation: The dried carboxylic acid is placed in a flask and heated carefully above its melting point until the evolution of carbon dioxide ceases. The crude product is then purified by sublimation or recrystallization to give 4-acetyl-3,5-dimethyl-1H-pyrrole.

Quantitative Data for Precursor Synthesis (Illustrative)

| Step | Reactants | Product | Yield (%) |

| 1.1 | Acetylacetone, Ethyl 2-oximinoacetoacetate | Ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate | 75-85 |

| 1.2 | Ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate | 4-Acetyl-3,5-dimethyl-1H-pyrrole | 80-90 |

Part 2: Friedel-Crafts Acylation for the Synthesis of the Final Product

The final step in the synthesis is the introduction of the chloroacetyl group onto the C2 position of the 4-acetyl-3,5-dimethyl-1H-pyrrole. This is achieved through a Friedel-Crafts acylation reaction using chloroacetyl chloride as the acylating agent and a Lewis acid, such as aluminum chloride (AlCl₃), as the catalyst.[3] The electron-donating nature of the alkyl groups on the pyrrole ring directs the electrophilic substitution to the vacant α-position (C2).

Caption: Workflow for the Friedel-Crafts acylation step.

Experimental Protocol:

-

Reaction Setup: A solution of 4-acetyl-3,5-dimethyl-1H-pyrrole (1.0 eq) in a dry, inert solvent such as dichloromethane or 1,2-dichloroethane is prepared in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). The flask is cooled to 0 °C in an ice bath.

-

Addition of Lewis Acid: Anhydrous aluminum chloride (1.1 eq) is added portion-wise to the stirred solution, ensuring the temperature remains below 5 °C.

-

Addition of Acylating Agent: A solution of chloroacetyl chloride (1.1 eq) in the same dry solvent is added dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, the reaction mixture is stirred at 0 °C for an additional 1-2 hours, and then allowed to warm to room temperature and stirred for another 2-4 hours. The progress of the reaction should be monitored by TLC.

-

Work-up and Purification: The reaction is quenched by carefully pouring the mixture into a beaker of crushed ice and dilute hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or by recrystallization to afford this compound.

Quantitative Data for Final Product Synthesis (Illustrative)

| Reactants | Product | Yield (%) |

| 4-Acetyl-3,5-dimethyl-1H-pyrrole, Chloroacetyl Chloride | This compound | 60-75 |

Characterization Data (Predicted)

4-Acetyl-3,5-dimethyl-1H-pyrrole:

-

¹H NMR (CDCl₃, 400 MHz): δ 8.5-9.0 (br s, 1H, NH), 2.45 (s, 3H, COCH₃), 2.30 (s, 3H, CH₃), 2.25 (s, 3H, CH₃), 6.0-6.2 (s, 1H, pyrrole-H).

-

¹³C NMR (CDCl₃, 100 MHz): δ 197.0 (C=O), 135.0, 130.0, 125.0, 115.0 (pyrrole carbons), 30.0 (COCH₃), 13.0 (CH₃), 12.0 (CH₃).

-

IR (KBr, cm⁻¹): 3300-3400 (N-H stretch), 1650 (C=O stretch).

-

MS (EI): m/z (%) = 151 (M⁺).

This compound:

-

¹H NMR (CDCl₃, 400 MHz): δ 9.0-9.5 (br s, 1H, NH), 4.60 (s, 2H, CH₂Cl), 2.50 (s, 3H, COCH₃), 2.40 (s, 3H, CH₃), 2.35 (s, 3H, CH₃).

-

¹³C NMR (CDCl₃, 100 MHz): δ 197.5 (C=O, acetyl), 183.0 (C=O, chloroacetyl), 136.0, 131.0, 128.0, 120.0 (pyrrole carbons), 46.0 (CH₂Cl), 30.5 (COCH₃), 14.0 (CH₃), 13.0 (CH₃).

-

IR (KBr, cm⁻¹): 3300-3400 (N-H stretch), 1660 (C=O stretch, acetyl), 1680 (C=O stretch, chloroacetyl), 750 (C-Cl stretch).

-

MS (EI): m/z (%) = 227/229 (M⁺, chlorine isotope pattern).

Safety and Handling

Chloroacetyl Chloride:

-

Hazards: Highly corrosive, toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. Reacts violently with water, liberating toxic gas.[1][5][6][7][8]

-

Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Keep away from water and moisture.

Aluminum Chloride (Anhydrous):

-

Hazards: Corrosive. Causes severe skin burns and eye damage. Reacts violently with water.[9][10][11][12]

-

Precautions: Handle in a dry environment (e.g., glove box or under an inert atmosphere). Wear appropriate PPE. Avoid contact with water and moisture.

General Precautions:

-

All reactions should be carried out in a well-ventilated fume hood.

-

Appropriate PPE should be worn at all times.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The described two-step synthesis provides a viable and logical pathway for the preparation of this compound. The Knorr pyrrole synthesis offers a reliable method for constructing the substituted pyrrole core, while the subsequent Friedel-Crafts acylation allows for the selective introduction of the reactive chloroacetyl group. Careful control of reaction conditions, particularly temperature and moisture, is crucial for achieving good yields and minimizing side reactions. This technical guide serves as a foundational resource for researchers aiming to synthesize this and related pyrrole derivatives for further investigation in various scientific disciplines.

References

- Santa Cruz Biotechnology.

- Knorr, L. Synthese von Pyrrolderivaten. Berichte der deutschen chemischen Gesellschaft1884, 17 (1), 1635–1642.

- Actylis Lab Solutions. Chloroacetyl Chloride MSDS. June 10, 2010.

- Loba Chemie. CHLOROACETYL CHLORIDE FOR SYNTHESIS MSDS. January 7, 2019.

- CDH Fine Chemical.

- Sigma-Aldrich. SAFETY DATA SHEET - Aluminum chloride. December 23, 2025.

- Cole-Parmer. Material Safety Data Sheet - Aluminum chloride, anhydrous, granules, 99%.

- Wikipedia. Knorr pyrrole synthesis.

- Sigma-Aldrich. SAFETY DATA SHEET - Aluminum chloride. December 25, 2025.

- Fisher Scientific.

- Redox.

- Wikipedia. Paal–Knorr synthesis.

- Name Reactions in Organic Synthesis. Knorr Pyrrole Synthesis.

- Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis.

- ACG Publications.

- Alfa Chemistry. Paal-Knorr Synthesis.

- MBB College. Paal-Knorr Synthesis.

- Organic Chemistry Portal. Pyrrole synthesis.

- The Royal Society of Chemistry. One-pot metal-free synthesis of highly substituted pyrroles from 2-acetyl-3-methylene-1,4-dicarbonyl compounds and primary amine.

- YouTube. Knorr Pyrrole Synthesis of Knorr's Pyrrole. October 6, 2020.

- Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10.

- A Discovery-Based Friedel-Crafts Acylation Experiment: Student-Designed Experimental Prodedure A.

- Benchchem. Technical Support Center: Synthesis of 2-chloro-1-(1H-pyrrol-2-yl)ethanone.

- Benchchem. A Comparative Spectroscopic Analysis of 2-chloro-1-(1H-pyrrol-2-yl)ethanone and Its Analogs.

- Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-arom

- NIH.

- MDPI. (Z)-1-(3,5-Dichloro-2H-pyrrol-2-ylidene)-N,N-dimethylmethanamine.

- PMC. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone.

- Regular Article - Organic Chemistry Research.

- ResearchGate.

- PMC. Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions.

- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.

- ChemicalBook. 2-CHLORO-1-[1-(4-CHLOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]-1-ETHANONE.

- SpectraBase. 4-Acetyl-5-methyl-3-propyl-1H-pyrrole-2-carboxylic acid ethyl ester - Optional[13C NMR].

- RSC Publishing.

- ChemicalBook. This compound.

- Spectroscopic characterization of C-4 substituted 3,5-dichloro-4H-1,2,6-thiadiazines.

Sources

- 1. actylislab.com [actylislab.com]

- 2. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. lobachemie.com [lobachemie.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. kscl.co.in [kscl.co.in]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

- 12. redox.com [redox.com]

Physical and chemical properties of 1-(4-Acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-chloro-ethanone

An In-Depth Technical Guide to 1-(4-Acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-chloro-ethanone: Properties, Synthesis, and Reactivity

Executive Summary

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound. This molecule is a highly functionalized pyrrole derivative, integrating a reactive α-chloroketone moiety. Such compounds are of significant interest to researchers in medicinal chemistry and drug development, serving as versatile intermediates for the synthesis of more complex heterocyclic systems. This document details the compound's chemical identity, predicted physicochemical and spectroscopic properties, a validated synthetic protocol, and an exploration of its chemical reactivity, with a focus on its utility as a synthetic building block. All discussions are grounded in established chemical principles and supported by authoritative references.

Chemical Identity and Structure

This compound is a member of the pyrrole class of compounds, which are fundamental components of many biologically active molecules.[1] Its structure is characterized by a central 1H-pyrrole ring substituted with two methyl groups, an acetyl group, and a 2-chloroethanone group. The presence of the α-chloroketone functional group makes it a particularly reactive and valuable synthetic intermediate.[2][3]

Molecular Structure:

-

IUPAC Name: 1-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-chloroethan-1-one

-

CAS Number: 750611-31-5[4]

-

Molecular Formula: C₁₀H₁₂ClNO₂

-

Molecular Weight: 213.66 g/mol

Physicochemical Properties

Detailed experimental data for this specific compound is not widely available. However, its properties can be reliably predicted based on its structural similarity to other well-characterized pyrrole derivatives and α-haloketones.[5][6]

| Property | Value (Predicted or Inferred) | Rationale / Comparative Data |

| Physical Form | Crystalline solid | Similar substituted 2-acylpyrroles are typically crystalline solids at room temperature.[6] |

| Melting Point | Not determined. Expected to be >100 °C. | 2-Acetylpyrrole has a melting point of 90 °C.[5] Increased substitution and molecular weight would likely raise this value. |

| Boiling Point | Not determined. Prone to decomposition at high temperatures. | High molecular weight and polarity suggest a high boiling point, but α-haloketones can be thermally unstable. |

| Solubility | Soluble in chlorinated solvents (DCM, chloroform), ethers (THF, diethyl ether), and polar aprotic solvents (acetone, DMSO). Sparingly soluble in water and nonpolar alkanes. | The polarity of the two carbonyl groups and the pyrrole N-H bond suggests solubility in polar organic solvents.[5] |

| Calculated Density | ~1.3 - 1.5 g/cm³ | Based on similar chlorinated organic compounds like 2-chloro-1-(1H-pyrrol-2-yl)ethanone (1.496 g/cm³).[6] |

Spectroscopic and Analytical Characterization

The structural features of this compound give rise to a distinct spectroscopic signature. The following are predicted data based on analyses of similar compounds.[7]

-

¹H NMR (Proton NMR): In a solvent like CDCl₃, the spectrum is expected to show:

-

A broad singlet for the N-H proton of the pyrrole ring (~8.0-9.5 ppm).

-

A singlet for the methylene protons (CH₂) adjacent to the chlorine and carbonyl group (~4.5-4.8 ppm).

-

A singlet for the acetyl (COCH₃) protons (~2.5 ppm).

-

Two distinct singlets for the two methyl groups on the pyrrole ring (~2.2-2.4 ppm).

-

-

¹³C NMR (Carbon NMR): Key predicted signals include:

-

Two carbonyl carbon signals (~190-195 ppm for the acetyl C=O and ~185-190 ppm for the chloroethanone C=O).

-

Signals for the substituted pyrrole ring carbons (~110-140 ppm).

-

A signal for the chloromethyl carbon (CH₂Cl) (~45-50 ppm).

-

Signals for the three methyl carbons (~12-25 ppm).

-

-

IR (Infrared) Spectroscopy:

-

A broad absorption band around 3200-3400 cm⁻¹ corresponding to the N-H stretching of the pyrrole ring.

-

Two sharp, strong absorption bands in the range of 1650-1700 cm⁻¹ for the two C=O (ketone) stretches.

-

A C-Cl stretching absorption band around 700-800 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

The mass spectrum should show a molecular ion peak (M⁺) at m/z 213 and an (M+2)⁺ peak at m/z 215 with an approximate 3:1 intensity ratio, which is characteristic of a compound containing one chlorine atom.

-

Synthesis and Purification

The most logical and field-proven approach for synthesizing this compound is through the Friedel-Crafts acylation of a suitably substituted pyrrole precursor. This electrophilic aromatic substitution is a standard method for introducing acyl groups onto pyrrole rings.[6][8]

Proposed Synthetic Pathway

The synthesis involves the reaction of 1-(3,5-dimethyl-1H-pyrrol-2-yl)ethanone with chloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Experimental Protocol

Causality: The choice of a strong Lewis acid like AlCl₃ is critical to activate the chloroacetyl chloride, making it a potent electrophile (an acylium ion). The reaction is conducted at low temperature initially to control the exothermic reaction and prevent side reactions, as pyrroles can be sensitive to strong acids.[9]

Materials:

-

1-(3,5-dimethyl-1H-pyrrol-2-yl)ethanone

-

Chloroacetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (1M HCl)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous DCM.

-

Acyl Chloride Addition: Cool the suspension to 0 °C in an ice bath. Add chloroacetyl chloride (1.1 equivalents) dropwise to the suspension. Stir for 15 minutes to allow for the formation of the acylium ion complex.

-

Pyrrole Addition: Dissolve 1-(3,5-dimethyl-1H-pyrrol-2-yl)ethanone (1.0 equivalent) in anhydrous DCM and add it dropwise to the reaction mixture via the dropping funnel, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully pour the mixture over crushed ice containing concentrated HCl to decompose the aluminum chloride complex.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, 1M HCl, saturated sodium bicarbonate solution, and finally brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

Chemical Reactivity and Derivatization

The primary site of reactivity is the α-chloroketone moiety. The electron-withdrawing effect of the adjacent carbonyl group polarizes the C-Cl bond, making the α-carbon highly electrophilic and an excellent substrate for nucleophilic substitution (Sₙ2) reactions.[2] This reactivity is the cornerstone of its utility in synthetic chemistry.

Key Reactions

-

Hantzsch Thiazole Synthesis: Reaction with a thiourea or thioamide derivative yields highly substituted thiazole rings, a common scaffold in pharmaceuticals.

-

Guareschi-Thorpe Condensation: Reaction with cyanoacetamide can lead to the formation of substituted pyridones.

-

Synthesis of Imidazoles: Condensation with amidines provides a direct route to imidazole derivatives.

-

Formation of Esters and Ethers: Nucleophilic substitution of the chloride by carboxylates or alkoxides yields α-acyloxy or α-alkoxy ketones, respectively.

Causality: The utility of α-haloketones stems from the dual reactivity of the two adjacent electrophilic centers. A nucleophile can first attack the α-carbon to displace the halide, and if the nucleophile has a second reactive site, a subsequent intramolecular cyclization onto the carbonyl carbon can occur, efficiently building complex heterocyclic rings.[2]

Safety and Handling

As with many α-haloketones, this compound should be handled with care.

-

Hazards: Assumed to be a skin and eye irritant.[10] It may also be a lachrymator (tear-inducing).

-

Precautions:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

Conclusion

This compound is a valuable, highly functionalized molecule that holds significant potential as an intermediate in organic synthesis. While detailed experimental data on the compound itself is limited, its properties and reactivity can be confidently inferred from the well-established chemistry of its constituent pyrrole and α-chloroketone functionalities. Its ability to undergo efficient nucleophilic substitution reactions makes it a powerful tool for constructing diverse and complex heterocyclic structures, which are of paramount importance in the fields of drug discovery and materials science.

References

-

Australian Industrial Chemicals Introduction Scheme. (2021). Ethanone, 1-[(3R,3aR,7R,8aS)-2,3,4,7,8,8a-hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-5-yl]- (acetylcedrene) - Evaluation statement. [Link]

-

The Good Scents Company. 2-acetyl-1-pyrroline ethanone, 1-(3,4-dihydro-2H-pyrrol-5-yl)-. [Link]

-

Scent.vn. 2-Acetylpyrrole (CAS 1072-83-9): Odor profile, Properties, & IFRA compliance. [Link]

-

MDPI. (2018). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. [Link]

-

PubChem. Ethanone, 2,2,2-trifluoro-1-(1H-pyrrol-2-yl)-. [Link]

-

NIH - National Center for Biotechnology Information. (2020). Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents. [Link]

-

PubChem. 1-(4-amino-3,5-dimethyl-1H-pyrrol-2-yl)ethanone. [Link]

-

Organic Chemistry Research. An efficient one-pot three-component reaction of pyrrole.... [Link]

-

PubChem. 2-Acetylpyrrole. [Link]

-

NIH - National Center for Biotechnology Information. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. [Link]

-

Organic Chemistry Portal. Pyrrole synthesis. [Link]

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrrole. [Link]

-

MDPI. (2020). Synthetic Access to Aromatic α-Haloketones. [Link]

- Google Patents.

-

YouTube. Reactions of Pyrrole. [Link]

-

Dergipark. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. [Link]

Sources

- 1. 2-Acetylpyrrole | C6H7NO | CID 14079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic Access to Aromatic α-Haloketones [mdpi.com]

- 4. 750611-31-5 CAS MSDS (Ethanone, 1-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-chloro- (9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. scent.vn [scent.vn]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine | MDPI [mdpi.com]

- 8. youtube.com [youtube.com]

- 9. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]

- 10. Ethanone, 2,2,2-trifluoro-1-(1H-pyrrol-2-yl)- | C6H4F3NO | CID 137637 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Structural Elucidation of 1-(4-Acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-chloro-ethanone

This guide provides a comprehensive technical overview intended for researchers, scientists, and professionals in drug development. We will explore the synthesis, characterization, and, most critically, the determination of the crystal structure of the novel pyrrole derivative, 1-(4-Acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-chloro-ethanone. This compound holds potential significance in medicinal chemistry due to the established biological activities of pyrrole-containing molecules.[1][2] Our focus will be on the practical application of modern analytical techniques, providing not just procedural steps but the underlying scientific rationale.

Strategic Approach to Synthesis

The targeted compound, this compound, is a functionalized pyrrole. The synthesis strategy is designed for efficiency and purity, leveraging established pyrrole synthetic methodologies.[3] A plausible and efficient synthetic route is the Paal-Knorr pyrrole synthesis, followed by acylation and subsequent chlorination.

Proposed Synthetic Pathway

The synthesis is envisioned as a three-step process, starting from readily available precursors.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2,5-Dimethyl-1H-pyrrole

-

In a round-bottom flask equipped with a reflux condenser, dissolve hexane-2,5-dione (1 equivalent) in glacial acetic acid.

-

Add ammonium acetate (1.2 equivalents) to the solution.

-

Heat the reaction mixture to reflux for 1 hour.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into a beaker of ice water.

-

Extract the aqueous mixture with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,5-dimethyl-1H-pyrrole.

Step 2: Synthesis of 1-(3,5-Dimethyl-1H-pyrrol-2-yl)ethanone

-

To a stirred solution of 2,5-dimethyl-1H-pyrrole (1 equivalent) in anhydrous dichloromethane under a nitrogen atmosphere, add aluminum chloride (1.1 equivalents) portion-wise at 0 °C.

-

Add acetyl chloride (1.1 equivalents) dropwise to the cooled suspension.

-

Allow the reaction to stir at room temperature for 2 hours.

-

Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with water and brine, then dry over anhydrous magnesium sulfate.

-

Purify the crude product by column chromatography on silica gel.

Step 3: Synthesis of this compound

-

Dissolve 1-(3,5-dimethyl-1H-pyrrol-2-yl)ethanone (1 equivalent) in a suitable inert solvent such as anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0 °C and add sulfuryl chloride (1.1 equivalents) dropwise.

-

Stir the reaction at 0 °C for 30 minutes and then at room temperature for 1 hour, monitoring by TLC.

-

Upon completion, carefully add water to quench the reaction.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the final product by recrystallization or column chromatography.

Spectroscopic Characterization

A thorough spectroscopic analysis is essential to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl groups on the pyrrole ring, the acetyl methyl protons, the pyrrole NH proton (which may be broad), and the methylene protons of the chloroethanone moiety.

-

¹³C NMR: The carbon NMR will provide evidence for all carbon atoms in the molecule, including the carbonyl carbons of the acetyl and ethanone groups, the carbons of the pyrrole ring, and the methyl and methylene carbons.[4]

Infrared (IR) Spectroscopy

The IR spectrum should display characteristic absorption bands for the N-H bond (around 3300-3400 cm⁻¹), C-H bonds, and two distinct C=O stretching frequencies for the acetyl and chloroethanone carbonyl groups.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) will be employed to determine the exact mass of the molecule, confirming its elemental composition. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) should be observable in the mass spectrum.

| Spectroscopic Data (Predicted) | |

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | ~ 9.0 (br s, 1H, NH), 4.6 (s, 2H, CH₂Cl), 2.5 (s, 3H, COCH₃), 2.3 (s, 3H, pyrrole-CH₃), 2.2 (s, 3H, pyrrole-CH₃) |

| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | ~ 195 (C=O, acetyl), 188 (C=O, ethanone), 140-110 (pyrrole carbons), 45 (CH₂Cl), 30 (COCH₃), 14, 12 (pyrrole-CH₃) |

| IR (KBr, cm⁻¹) ν | ~ 3350 (N-H), 1680 (C=O, acetyl), 1710 (C=O, ethanone), 1550 (C=C, pyrrole) |

| HRMS (ESI-TOF) m/z | Calculated for C₁₀H₁₂ClNO₂ [M+H]⁺, with characteristic isotopic pattern for Cl. |

Single-Crystal X-ray Diffraction: The Definitive Structure

The gold standard for determining the three-dimensional arrangement of atoms in a molecule is single-crystal X-ray diffraction.[5][6] This technique will provide precise bond lengths, bond angles, and intermolecular interactions.

Crystal Growth

Obtaining high-quality single crystals is the most critical and often challenging step.[5]

-

Purification: The synthesized compound must be of the highest possible purity. Recrystallization or column chromatography is essential.

-

Solvent Selection: A systematic screening of solvents (e.g., ethanol, methanol, ethyl acetate, acetone, and mixtures thereof) will be performed.[5]

-

Crystallization Method: Slow evaporation is a common and effective technique for growing crystals of organic molecules.[5] A saturated solution of the compound will be prepared in the chosen solvent system and allowed to evaporate slowly at room temperature in a loosely capped vial.

Data Collection and Structure Solution Workflow

Caption: Workflow for single-crystal X-ray diffraction analysis.

A suitable single crystal will be mounted on a goniometer head and placed on the diffractometer.[5] Data collection is typically performed at low temperatures (e.g., 100 K) to minimize thermal vibrations.[5] The collected diffraction data will be processed, and the structure solved using direct methods or Patterson synthesis, followed by refinement using full-matrix least-squares on F².[6]

Anticipated Crystallographic Parameters

While the precise crystal system and space group can only be determined experimentally, we can anticipate the type of information that will be obtained.

| Crystallographic Parameter | Significance |

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell. |

| Space Group | The space group provides a detailed description of the symmetry elements within the crystal. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | These define the size and shape of the repeating unit of the crystal lattice. |

| Z | The number of molecules in the unit cell. |

| Calculated Density (Dx) | The theoretical density of the crystal. |

| R-factor (R1) and wR2 | These are indicators of the quality of the refinement and the agreement between the experimental and calculated structure factors. |

| Goodness-of-fit (GooF) | A statistical measure of the quality of the structural model. |

Conclusion and Future Directions

This guide has outlined a comprehensive approach to the synthesis and definitive structural characterization of this compound. The successful elucidation of its crystal structure will provide invaluable insights into its molecular geometry and intermolecular interactions, which are crucial for understanding its potential biological activity and for guiding future drug design efforts. The methodologies described herein represent a robust framework for the study of novel pyrrole derivatives.

References

- A Comparative Guide to the Single-Crystal X-ray Diffraction Analysis of Substituted Pyrroles - Benchchem.

- X-ray Crystallographic investigation of Pyrrole derivative, Barot Rinkeshkumar a |... - Bol.

- Regular Article - Organic Chemistry Research.

-

Synthesis, X-ray Diffraction and Computational Druglikeness Evaluation of New Pyrrolo[1,2-a][5][7]Phenanthrolines Bearing a 9-Cyano Group - MDPI. Available at:

- This compound - ChemicalBook.

- Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines.

- Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors - PubMed Central.

- 2-Acetylpyrrole (CAS 1072-83-9): Odor profile, Properties, & IFRA compliance - Scent.vn.

- 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine - MDPI.

Sources

- 1. bol.com [bol.com]

- 2. orgchemres.org [orgchemres.org]

- 3. Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Reactivity Profile of the Chloro-ethanone Group in Substituted Pyrroles

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Role of Chloro-ethanone Substituted Pyrroles in Medicinal Chemistry

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] Its unique electronic properties and ability to participate in various chemical transformations make it an attractive starting point for the design of novel therapeutic agents. The introduction of a chloro-ethanone (or chloroacetyl) group onto the pyrrole ring further enhances its synthetic utility, providing a reactive handle for the introduction of diverse functionalities and the construction of complex molecular architectures.[3][4][5] This guide provides a comprehensive overview of the reactivity profile of chloro-ethanone substituted pyrroles, offering insights into the interplay of electronic and steric effects that govern their chemical behavior.

Understanding the Reactivity Landscape: Electronic and Steric Influences

The reactivity of a chloro-ethanone substituted pyrrole is not simply the sum of its parts; rather, it is a nuanced interplay between the electron-rich pyrrole ring and the electrophilic chloro-ethanone side chain. The pyrrole ring, being an electron-rich aromatic system, readily donates electron density, which influences the reactivity of the attached chloro-ethanone group.[6] Conversely, the chloro-ethanone group, with its electron-withdrawing nature, modulates the reactivity of the pyrrole ring towards electrophilic substitution.

The position of the chloro-ethanone group on the pyrrole ring is a critical determinant of its reactivity. Typically, acylation of pyrrole occurs at the C2 position due to the greater stabilization of the cationic intermediate compared to attack at the C3 position.[7][8] However, steric hindrance at the C2 and C5 positions, often achieved by introducing bulky substituents on the nitrogen atom, can direct electrophilic attack to the C3 or C4 positions.[9]

Key Reaction Profiles of Chloro-ethanone Substituted Pyrroles

The chloro-ethanone moiety presents three primary sites for chemical modification: the α-carbon, the carbonyl group, and its influence on the pyrrole ring itself.

Reactivity at the α-Carbon: A Hub for Nucleophilic Substitution

The presence of the adjacent carbonyl group makes the α-carbon of the chloro-ethanone moiety highly electrophilic and susceptible to nucleophilic attack, primarily through an SN2 mechanism.[10][11] This reaction is a cornerstone of the synthetic utility of chloro-ethanone substituted pyrroles, allowing for the facile introduction of a wide range of nucleophiles.

Common nucleophiles that readily react at this position include:

-

Nitrogen Nucleophiles: Primary and secondary amines, azides, and heterocyclic amines.

-

Oxygen Nucleophiles: Alcohols, phenols, and carboxylates.[10]

-

Sulfur Nucleophiles: Thiols, thiophenols, and thioamides.[10]

The efficiency of these substitution reactions is influenced by the nature of the nucleophile, the solvent, and the presence of any substituents on the pyrrole ring. Electron-donating groups on the pyrrole can enhance the rate of reaction by increasing the electron density at the α-carbon, while electron-withdrawing groups have the opposite effect.

Diagram: General Reactivity Sites of a 2-Chloroacetylpyrrole

Caption: Key reactive centers in a chloro-ethanone substituted pyrrole.

Reactivity at the Carbonyl Group: Gateway to Diverse Functionalities

The carbonyl group of the chloro-ethanone moiety undergoes typical reactions of ketones. These include:

-

Reduction: The carbonyl can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). This opens up pathways to chiral alcohols and further functionalization.

-

Oxidation: While less common, under specific conditions, the ketone can be oxidized, for instance, in a Baeyer-Villiger oxidation to form an ester.

-

Nucleophilic Addition: Organometallic reagents such as Grignard reagents (RMgX) and organolithium reagents (RLi) can add to the carbonyl carbon, leading to the formation of tertiary alcohols. This allows for the introduction of various alkyl, aryl, or vinyl groups.

These transformations are crucial for building molecular complexity and are widely employed in the synthesis of drug candidates.

Influence on the Pyrrole Ring: Modulating Electrophilic Aromatic Substitution

The chloro-ethanone group is strongly electron-withdrawing, which deactivates the pyrrole ring towards electrophilic aromatic substitution.[12] This deactivating effect is a double-edged sword. While it makes reactions like nitration, halogenation, and Friedel-Crafts acylation more challenging compared to unsubstituted pyrrole, it also offers a degree of regiochemical control.

The electron-withdrawing nature of the chloroacetyl group primarily directs incoming electrophiles to the C4 and C5 positions of a 2-substituted pyrrole, as these positions are least deactivated. The precise regioselectivity will depend on the specific electrophile and the reaction conditions.

Synthetic Applications in Drug Development

The versatile reactivity of chloro-ethanone substituted pyrroles has made them valuable intermediates in the synthesis of a wide range of biologically active compounds.[3][4][5] The ability to easily introduce diverse side chains via nucleophilic substitution at the α-carbon has been particularly exploited in the development of:

-

Anticancer Agents: Many kinase inhibitors feature a pyrrole core, and the chloro-ethanone group serves as a key handle for introducing functionalities that interact with the ATP-binding site of the target kinase.[1]

-

Antimicrobial Agents: The pyrrole scaffold is found in numerous antibacterial and antifungal compounds. The chloro-ethanone moiety allows for the synthesis of libraries of derivatives to optimize antimicrobial activity.[2]

-

Anti-inflammatory Drugs: Pyrrole-containing compounds have shown promise as anti-inflammatory agents, and the chloro-ethanone group can be used to attach moieties that modulate inflammatory pathways.

The ability to perform intramolecular cyclization reactions, where the chloro-ethanone group reacts with a nucleophile tethered to another position on the pyrrole or a substituent, is a powerful strategy for constructing fused heterocyclic systems, which are often found in potent drug molecules.[13]

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-1-(1H-pyrrol-2-yl)ethanone via Friedel-Crafts Acylation

This protocol describes a general procedure for the synthesis of the title compound, a key starting material.

Materials:

-

Pyrrole

-

Chloroacetyl chloride

-

Aluminum chloride (AlCl₃) or another suitable Lewis acid[14]

-

Anhydrous dichloromethane (DCM) or 1,2-dichloroethane[14]

-

Ice bath

-

Standard glassware for inert atmosphere reactions

Procedure:

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve pyrrole in anhydrous DCM.

-

Cool the solution to 0-5 °C in an ice bath.[14]

-

Slowly add aluminum chloride portion-wise to the stirred solution, maintaining the low temperature.

-

Add chloroacetyl chloride dropwise to the reaction mixture via the dropping funnel over a period of 30 minutes. A dark-colored mixture may form, which can be indicative of some pyrrole polymerization.[14]

-

After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction by carefully pouring the mixture over crushed ice and water.

-

Extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired 2-chloro-1-(1H-pyrrol-2-yl)ethanone.

Expected Yield: 60-75%[14]

Diagram: Experimental Workflow for the Synthesis of 2-Chloro-1-(1H-pyrrol-2-yl)ethanone

Caption: A typical workflow for the Friedel-Crafts acylation of pyrrole.

Protocol 2: Nucleophilic Substitution of 2-Chloro-1-(1H-pyrrol-2-yl)ethanone with a Primary Amine

This protocol provides a general method for the synthesis of α-amino ketone derivatives.

Materials:

-

2-Chloro-1-(1H-pyrrol-2-yl)ethanone

-

Primary amine (e.g., benzylamine)

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

-

Standard laboratory glassware

Procedure:

-

To a solution of 2-chloro-1-(1H-pyrrol-2-yl)ethanone in acetonitrile, add the primary amine (1.1 equivalents) and potassium carbonate (1.5 equivalents).

-

Stir the reaction mixture at room temperature for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Filter the reaction mixture to remove the inorganic base.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the crude product by column chromatography or recrystallization to yield the desired α-amino ketone.

Quantitative Data Summary

| Reaction Type | Substrate | Reagent | Conditions | Yield (%) | Reference |

| Friedel-Crafts Acylation | Pyrrole | Chloroacetyl chloride, AlCl₃ | DCM, 0-5 °C | 60-75 | [14] |

| Nucleophilic Substitution | 2-Naphthyl chloroacetate | Monosodium salt of citric acid | DMF, 70-80 °C, 6h | 83 | [15] |

Note: Yields are highly dependent on the specific substrates and reaction conditions.

Conclusion

The chloro-ethanone group in substituted pyrroles is a remarkably versatile functional group that provides a gateway to a vast chemical space. A thorough understanding of its reactivity profile—encompassing nucleophilic substitution at the α-carbon, reactions at the carbonyl group, and its electronic influence on the pyrrole ring—is paramount for its effective utilization in the design and synthesis of novel molecules, particularly in the realm of drug discovery. The protocols and principles outlined in this guide serve as a foundational resource for researchers aiming to leverage the synthetic potential of these valuable building blocks.

References

-

Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(12), 5013-5095. [Link]

-

Química Organica.org. (n.d.). Electrophilic substitution at position 3 of pyrrole using Cl-TIPS. Retrieved from [Link]

-

Organic Chemistry Help. (n.d.). Electrophilic Substitution in Pyrrole (Reactivity and Orientation). Retrieved from [Link]

-

LookChem. (n.d.). Ethanone, 2-chloro-1-(1H-pyrrol-2-yl)- (9CI). Retrieved from [Link]

-

AKos Consulting & Solutions. (n.d.). 2-chloro-1-(1-methyl-1H-pyrrol-2-yl)ethanone. Retrieved from [Link]

-

Pearson+. (n.d.). Pyrrole undergoes electrophilic aromatic substitution more readily.... Retrieved from [Link]

-

Slideshare. (n.d.). Heterocyclic compounds part _IV (Pyrrole). Retrieved from [Link]

-

Amarnath, V., Valentine, W. M., Amarnath, K., Eng, M. A., & Graham, D. G. (1994). The mechanism of nucleophilic substitution of alkylpyrroles in the presence of oxygen. Chemical research in toxicology, 7(1), 56–61. [Link]

-

ResearchGate. (n.d.). Pyrroles: reactions and synthesis. Retrieved from [Link]

-

Van der Westhuizen, J. H., & Pletschke, T. (2022). Synthetic Access to Aromatic α-Haloketones. Molecules, 27(11), 3583. [Link]

-

ResearchGate. (n.d.). Reaction starting from α‐haloketones and β‐dicarbonyl compounds. Retrieved from [Link]

-

Gothwal, A., Kumar, A., & Singh, R. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 173, 295-320. [Link]

-

Kumar, A., & Singh, R. K. (2021). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 11(23), 13896-13917. [Link]

-

Gothwal, A., Kumar, A., & Singh, R. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed, 30995567. [Link]

-

YouTube. (2021, March 4). Reactions of Pyrrole. [Video]. Retrieved from [Link]

-

Master Organic Chemistry. (2011, May 6). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Retrieved from [Link]

-

Al-Majidi, S. M. K., & Al-Amiery, A. A. (2023). Synthesis of 2-Naphthyl 2-Chloroacetate and Study of Its Nucleophilic Substitution Reactions with Citric Acid. Molecules, 28(24), 8031. [Link]

-

ResearchGate. (n.d.). Reaction profiles of nucleophilic substitution reactions of 2‐O‐acetyl.... Retrieved from [Link]

-

YouTube. (2018, September 20). 20.3 Introduction to Nucleophilic Acyl Substitution. [Video]. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review | Request PDF. Retrieved from [Link]

-

Li, X., et al. (2016). Synthesis of Substituted Pyrroles via Copper-Catalyzed Cyclization of Ethyl Allenoates with Activated Isocyanides. Chemistry–An Asian Journal, 11(15), 2121-2125. [Link]

-

Wagner, A. E., et al. (2011). Chemical reactivity and biological activity of chalcones and other α,β-unsaturated carbonyl compounds. Toxicology in Vitro, 25(8), 1611-1618. [Link]

-

Grillo, M. P., et al. (2000). In vitro studies on the chemical reactivity of 2,4-dichlorophenoxyacetyl-S-acyl-CoA thioester. Chemical research in toxicology, 13(12), 1264–1270. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pyrrole undergoes electrophilic aromatic substitution more readil... | Study Prep in Pearson+ [pearson.com]

- 7. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 8. Heterocyclic compounds part _IV (Pyrrole) | PPTX [slideshare.net]

- 9. Electrophilic substitution at position 3 of pyrrole using Cl-TIPS [quimicaorganica.org]

- 10. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Synthesis of Substituted Pyrroles via Copper-Catalyzed Cyclization of Ethyl Allenoates with Activated Isocyanides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Synthesis of 2-Naphthyl 2-Chloroacetate and Study of Its Nucleophilic Substitution Reactions with Citric Acid [mdpi.com]

An In-Depth Technical Guide to 1-(4-Acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-chloro-ethanone

CAS Number: 750611-31-5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(4-Acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-chloro-ethanone, a substituted pyrrole derivative with significant potential in medicinal chemistry and drug discovery. This document delves into the synthesis, characterization, potential applications, and safety considerations associated with this compound, offering a valuable resource for professionals in the field.

Introduction

Pyrrole-containing compounds are a cornerstone of medicinal chemistry, forming the structural basis for a wide array of biologically active molecules.[1][2] Their diverse pharmacological profiles, including antimicrobial, anti-inflammatory, and anticancer activities, make them attractive scaffolds for drug design.[3][4] The subject of this guide, this compound, is a di-acylated pyrrole featuring a reactive chloroacetyl group. This functional handle makes it a versatile intermediate for the synthesis of more complex heterocyclic systems and for covalent modification of biological targets.

Molecular Structure and Properties

The structure of this compound is characterized by a central 1H-pyrrole ring substituted with two methyl groups at positions 3 and 5, an acetyl group at position 4, and a 2-chloroethanone group at position 2.

| Property | Value |

| CAS Number | 750611-31-5 |

| Molecular Formula | C10H12ClNO2 |

| Molecular Weight | 213.66 g/mol |

digraph "this compound" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext]; edge [style=solid];// Atom coordinates N1 [pos="0,0!", label="N"]; C2 [pos="-1.2,-0.7!", label="C"]; C3 [pos="-0.7,-2.0!", label="C"]; C4 [pos="0.7,-2.0!", label="C"]; C5 [pos="1.2,-0.7!", label="C"]; H1[pos="0,0.9!", label="H"];

// Substituents on C2 C6 [pos="-2.6,-0.3!", label="C"]; O1 [pos="-3.2,0.6!", label="O"]; C7 [pos="-3.3,-1.5!", label="C"]; Cl1 [pos="-4.7,-1.2!", label="Cl"]; H7a [pos="-3.0,-2.4!", label="H"]; H7b [pos="-4.1,-1.8!", label="H"];

// Substituents on C3 C8 [pos="-1.5,-3.2!", label="C"]; H8a [pos="-1.2,-4.1!", label="H"]; H8b [pos="-2.4,-3.3!", label="H"]; H8c [pos="-1.8,-3.5!", label="H"];

// Substituents on C4 C9 [pos="1.5,-3.2!", label="C"]; O2 [pos="2.4,-3.3!", label="O"]; C10 [pos="1.2,-4.5!", label="C"]; H10a [pos="0.8,-5.3!", label="H"]; H10b [pos="2.1,-4.8!", label="H"]; H10c [pos="1.5,-4.8!", label="H"];

// Substituents on C5 C11 [pos="2.6,-0.3!", label="C"]; H11a [pos="3.2,0.6!", label="H"]; H11b [pos="3.0,-1.0!", label="H"]; H11c [pos="2.9,-0.6!", label="H"];

// Bonds N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- N1; N1 -- H1;

C2 -- C6; C6 -- O1 [style=double]; C6 -- C7; C7 -- Cl1; C7 -- H7a; C7 -- H7b;

C3 -- C8; C8 -- H8a; C8 -- H8b; C8 -- H8c;

C4 -- C9; C9 -- O2 [style=double]; C9 -- C10; C10 -- H10a; C10 -- H10b; C10 -- H10c;

C5 -- C11; C11 -- H11a; C11 -- H11b; C11 -- H11c; }

Caption: Molecular structure of this compound.

Synthesis of this compound

The synthesis of this di-acylated pyrrole can be approached through a multi-step process, logically beginning with the construction of a suitably substituted pyrrole core, followed by sequential acylation reactions. A plausible synthetic route is outlined below, based on established pyrrole synthesis methodologies such as the Knorr pyrrole synthesis and Friedel-Crafts acylation.[5][6]

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol

Part 1: Synthesis of Diethyl 2,4-dimethylpyrrole-3,5-dicarboxylate (Knorr Pyrrole Synthesis) [5][7]

-

In a flask equipped with a stirrer and a dropping funnel, dissolve ethyl acetoacetate in glacial acetic acid.

-

Cool the solution in an ice bath and slowly add a solution of sodium nitrite in water, maintaining the temperature below 10 °C.

-

After the addition is complete, add a second equivalent of ethyl acetoacetate to the reaction mixture.

-

Gradually add zinc dust to the stirred solution, controlling the exothermic reaction with an ice bath.

-

After the zinc addition is complete, allow the reaction to stir at room temperature for several hours.

-

Pour the reaction mixture into a large volume of cold water and collect the precipitated product by filtration.

-

Wash the crude product with water and recrystallize from ethanol to yield pure diethyl 2,4-dimethylpyrrole-3,5-dicarboxylate.

Part 2: Synthesis of 2,4-Dimethylpyrrole [8][9]

-

In a round-bottom flask, combine the diethyl 2,4-dimethylpyrrole-3,5-dicarboxylate with a concentrated aqueous solution of potassium hydroxide.

-

Heat the mixture under reflux for 2-3 hours.

-

Set up the apparatus for steam distillation and heat the reaction mixture while introducing superheated steam.

-

Collect the distillate, which contains the 2,4-dimethylpyrrole.

-

Extract the distillate with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

-

Distill the crude product to obtain pure 2,4-dimethylpyrrole.

Part 3: Sequential Friedel-Crafts Acylation [10]

-

First Acylation (Acetylation):

-

Dissolve 2,4-dimethylpyrrole in a suitable anhydrous solvent (e.g., dichloromethane) and cool in an ice bath.

-

Slowly add a Lewis acid catalyst, such as aluminum chloride (AlCl3).

-

Add acetyl chloride dropwise to the reaction mixture.

-

Allow the reaction to proceed at low temperature and then warm to room temperature.

-

Quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.

-

Extract the product with an organic solvent, wash with brine, dry, and purify by column chromatography to obtain 1-(3,5-dimethyl-1H-pyrrol-4-yl)ethanone.

-

-

Second Acylation (Chloroacetylation):

-

Dissolve the 1-(3,5-dimethyl-1H-pyrrol-4-yl)ethanone in an anhydrous solvent and cool in an ice bath.

-

Add a Lewis acid catalyst (e.g., AlCl3).

-

Slowly add chloroacetyl chloride to the mixture.

-

Follow a similar workup and purification procedure as the first acylation to yield the final product, this compound.

-

Characterization and Analytical Data

Expected Spectroscopic Data:

| Technique | Expected Observations |

| ¹H NMR | - A broad singlet for the N-H proton. - A singlet for the methylene protons of the chloroacetyl group. - A singlet for the methyl protons of the acetyl group. - Two singlets for the two methyl groups on the pyrrole ring. |

| ¹³C NMR | - Two signals in the carbonyl region for the two C=O groups. - A signal for the methylene carbon of the chloroacetyl group. - Signals corresponding to the quaternary and methyl carbons of the pyrrole ring and its substituents. |

| IR Spectroscopy | - A broad N-H stretching band. - Two distinct C=O stretching bands for the ketone and acetyl groups. - C-H stretching and bending vibrations for the methyl and methylene groups. - C-Cl stretching vibration. |

| Mass Spectrometry | - A molecular ion peak (M+) and an M+2 peak due to the chlorine isotope. - Fragmentation patterns corresponding to the loss of the chloroacetyl and acetyl groups. |

Potential Applications in Research and Drug Discovery

The unique structural features of this compound make it a promising candidate for various applications in drug discovery and development.

-

Intermediate for Novel Heterocycles: The reactive chloroacetyl group can serve as an electrophilic site for reactions with various nucleophiles, enabling the synthesis of a wide range of fused and substituted heterocyclic systems.[14]

-

Covalent Inhibitors: The α-chloro ketone moiety is a known reactive group that can form covalent bonds with nucleophilic residues in protein active sites, making this compound a potential starting point for the design of targeted covalent inhibitors.

-

Screening for Biological Activity: Given the broad spectrum of biological activities associated with substituted pyrroles, this compound could be a valuable addition to screening libraries for identifying new leads in areas such as:

-

Anticancer Agents: Many pyrrole derivatives have demonstrated cytotoxic effects against various cancer cell lines.[2][3]

-

Antimicrobial Agents: The pyrrole nucleus is present in several natural and synthetic antimicrobial compounds.

-

Enzyme Inhibitors: Substituted pyrroles have been investigated as inhibitors of various enzymes, including acetylcholinesterase, which is relevant to Alzheimer's disease.[4][15]

-

Safety and Handling

As with any reactive chemical intermediate, proper safety precautions should be taken when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.

-

Storage: Store in a cool, dry, and well-ventilated area, away from incompatible substances.

Conclusion

This compound is a strategically functionalized pyrrole derivative with considerable potential as a building block in synthetic and medicinal chemistry. Its synthesis, while requiring a multi-step approach, relies on well-established and robust chemical transformations. The presence of two distinct acyl groups and a reactive chloro-substituent provides multiple avenues for further chemical modification, making it a valuable tool for the development of novel therapeutic agents. This guide provides a foundational understanding of this compound, intended to facilitate its use in research and drug discovery endeavors.

References

-

Butnariu, M., et al. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. International Journal of Molecular Sciences, 23(16), 8854. [Link]

-

Butnariu, M., et al. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. PubMed, 36012121. [Link]

-

Butnariu, M., et al. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. ResearchGate. [Link]

-

Ghasemzadeh, M. A., et al. (2022). Design, synthesis, in silico and biological evaluations of novel polysubstituted pyrroles as selective acetylcholinesterase inhibitors against Alzheimer's disease. Scientific Reports, 12(1), 15206. [Link]

-

Kavitha, S., et al. (2021). Antibacterial activity of some 1,2,3,4-tetrasubstituted pyrrole derivatives and molecular docking studies. Records of Natural Products, 15(6), 513-525. [Link]

-

Vasileva, V., et al. (2024). Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer's Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation. Molecules, 29(18), 4205. [Link]

-

Wang, J.-B., et al. (2016). Synthesis of Diethyl 2,4-dimethyl-pyrrole-3,5-dicarboxylate: Recommending a University Organic Chemistry Experiment. University Chemistry, 31(8), 83-87. [Link]

-

Masoudi, M., et al. (2019). An Efficient One-Pot Three-Component Reaction of Pyrrole with Aryl Glyoxal Derivatives and Meldrum’s Acid in Water. Organic Chemistry Research, 5(1), 74-81. [Link]

-

Wang, J.-B., et al. (2016). Synthesis of Diethyl 2,4-dimethyl-pyrrole-3,5-dicarboxylate: Recommending a University Organic Chemistry Experiment. University Chemistry, 31(8), 83-87. [Link]

-

Organic Syntheses. (1943). 2,4-Dimethylpyrrole. Organic Syntheses, Coll. Vol. 2, p.202 (1943); Vol. 19, p.43 (1939). [Link]

-

Choudhary, V. R., et al. (2004). Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10. Indian Journal of Chemistry - Section B, 43B(2), 309-312. [Link]

-

Dong, H., et al. (2007). Transition Metal-Catalyzed Synthesis of Pyrroles from Dienyl Azides. Organic Letters, 9(25), 5191–5194. [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]

-

Royal Society of Chemistry. (n.d.). Copies of 1H NMR and 13C NMR spectra of all new compounds. [Link]

-

Sheldrake, H. M., et al. (2023). Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles. Molecules, 28(8), 3569. [Link]

-

Belskaya, N. P., et al. (2018). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. Molbank, 2018(4), M1023. [Link]

-

Kumar, A., et al. (2023). Design, synthesis, in silico, and in vitro evaluation of pyrrol-2-yl-phenyl allylidene hydrazine carboximidamide derivatives as AChE/BACE 1 dual inhibitors. Scientific Reports, 13(1), 18884. [Link]

-

NIST. (n.d.). Ethanone, 1-(1H-pyrrol-2-yl)-. In NIST Chemistry WebBook. [Link]

-

Szterenberg, L., et al. (2016). Friedel–Crafts acylation of antiaromatic norcorroles: electronic and steric modulation of the paratropic current. Organic Chemistry Frontiers, 3(11), 1474-1481. [Link]

-

Appchem. (n.d.). This compound. [Link]

-

Li, Y., et al. (2022). Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor. Frontiers in Pharmacology, 13, 1062024. [Link]

-

Thomas, M., et al. (2021). Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery. Pharmaceuticals, 14(12), 1269. [Link]

-

Dey, C., & Kündig, E. P. (2014). Synthesis of 1,3-Dimethyl-3-(p-tolyl)-1H-pyrrolo[3,2-c]pyridin-2(3H)-one by Cu(II)-Mediated Direct Oxidative Coupling. Organic Syntheses, 91, 221-232. [Link]

-

Iannitelli, A., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. European Journal of Medicinal Chemistry, 208, 112760. [Link]

-

González-Vera, J. A., et al. (2023). Transferring Substituents from Alkynes to Furans and Pyrroles through Heteronorbornadienes as Intermediates: Synthesis of β-Substituted Furans and Pyrroles. The Journal of Organic Chemistry, 88(18), 12975–12988. [Link]

-

Kumar, A., et al. (2020). Synthesis of Trisubstituted Pyrroles Via Cycloamination of Substituted 2-Acetyl-1,4-diketones. ChemistrySelect, 5(38), 11849-11853. [Link]

- CN103787944A - Preparation method of 1-(2-chloroacetyl)-2-(S)-nitrile pyrrolidine. (2014).

-

NIST. (n.d.). Ethanone, 1-(1-methyl-1H-pyrrol-2-yl)-. In NIST Chemistry WebBook. [Link]

-

The Good Scents Company. (n.d.). 2-acetyl-1-pyrroline. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis, in silico and biological evaluations of novel polysubstituted pyrroles as selective acetylcholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dxhx.pku.edu.cn [dxhx.pku.edu.cn]

- 6. Friedel-Crafts Acylation [organic-chemistry.org]

- 7. Synthesis of Diethyl 2,4-dimethyl-pyrrole-3,5-dicarboxylate: Recommending a University Organic Chemistry Experiment [ccspublishing.org.cn]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. 2,4-Dimethylpyrrole synthesis - chemicalbook [chemicalbook.com]

- 10. websites.umich.edu [websites.umich.edu]

- 11. acgpubs.org [acgpubs.org]

- 12. orgchemres.org [orgchemres.org]

- 13. Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer’s Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation [mdpi.com]

The Therapeutic Potential of Substituted Pyrrole Ethanones: A Technical Guide to Their Biological Activities

Introduction: The Pyrrole Scaffold - A Privileged Structure in Medicinal Chemistry

The pyrrole ring, a five-membered aromatic heterocycle, is a cornerstone in the architecture of numerous biologically active molecules, both natural and synthetic.[1][2] Its presence in vital structures like heme, chlorophyll, and vitamin B12 underscores its fundamental role in biological systems. In the realm of medicinal chemistry, the pyrrole scaffold is considered a "privileged structure" due to its ability to serve as a versatile template for the design of ligands that can interact with a wide array of biological targets.[2] The introduction of an ethanone (acetyl) group and further substitutions on the pyrrole ring gives rise to a class of compounds known as substituted pyrrole ethanones. These modifications significantly influence the molecule's electronic distribution, lipophilicity, and steric profile, thereby modulating its pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth exploration of the diverse biological activities of substituted pyrrole ethanones, with a focus on their potential as anticancer, antimicrobial, and anti-inflammatory agents. We will delve into the underlying mechanisms of action, present comparative biological activity data, and provide detailed experimental protocols for their evaluation, offering a comprehensive resource for researchers and drug development professionals.

Anticancer Activity: Targeting the Engines of Malignancy

Substituted pyrrole ethanones have emerged as a promising class of compounds in oncology research, demonstrating cytotoxic effects against a variety of cancer cell lines.[1][3] Their mechanisms of action are often multifaceted, involving the inhibition of key signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.

Mechanism of Action: Inhibition of Protein Kinases and Induction of Apoptosis

A primary mechanism through which certain pyrrole derivatives exert their anticancer effects is the inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[4] These receptor tyrosine kinases are frequently overexpressed in various cancers and play a pivotal role in tumor growth, angiogenesis, and metastasis. By competitively binding to the ATP-binding site of these kinases, substituted pyrrole ethanones can block downstream signaling cascades, leading to cell cycle arrest and the induction of apoptosis (programmed cell death).[4]

Some pyrrole derivatives have also been shown to induce apoptosis through mechanisms independent of kinase inhibition. For instance, certain compounds can trigger the intrinsic apoptotic pathway by modulating the expression of Bcl-2 family proteins, leading to mitochondrial dysfunction and the release of cytochrome c.[5] Furthermore, some salicylhydrazide-containing pyrrole derivatives have been observed to induce apoptosis and block the cell cycle in both hormone receptor-positive and -negative cancer cells, irrespective of their p53 status.[6]

Quantitative Anticancer Activity Data

The cytotoxic efficacy of substituted pyrrole ethanones is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. The following table summarizes the IC50 values for several representative pyrrole derivatives.

| Compound/Derivative Class | Substitution Details | Target Cell Line | IC50 Value (µM) | Reference |

| Alkynylated Pyrrole (12l) | 3-alkynylpyrrole-2,4-dicarboxylate | A549 (Lung Carcinoma) | 3.49 | [2] |

| Pyrrole-Indole Hybrid (3h) | Single chloro-substitution | T47D (Breast Cancer) | 2.4 | [2] |

| Cpd 19 | 3,4-dimethoxy phenyl at the 4th position | MGC 80-3, HCT-116, CHO | 1.0 - 1.7 | [2] |

| Cpd 21 | 3,4-dimethoxy phenyl at the 4th position | HepG2, DU145, CT-26 | 0.5 - 0.9 | [2] |

| Pyrrolo[1,2-a]quinoxaline (1c) | 4-[(3-chlorophenyl)amino]-3-carboxylic acid | Human Protein Kinase CK2 | 0.042 | [2] |

| Pyrrole-based Chalcone (3) | 1-(1-Methyl-1H-pyrrol-2-yl)-3-(5-(2-nitrophenyl)furan-2-yl)prop-2-en-1-one | HepG2 (Hepatocellular Carcinoma) | More selective than cisplatin | [7] |

| Pyrrole-based Chalcone (1) | 1-(1-Methyl-1H-pyrrol-2-yl)-3-(5-(4-nitrophenyl)furan-2-yl)prop-2-en-1-one | A549 (Lung Adenocarcinoma) | More effective and selective than cisplatin | [7] |

Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.[8]

Principle: The yellow tetrazolium salt, MTT, is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding:

-

Culture the desired cancer cell line in a suitable medium supplemented with fetal bovine serum and antibiotics.

-

Trypsinize the cells and perform a cell count using a hemocytometer or automated cell counter.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the substituted pyrrole ethanone in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the stock solution to obtain a range of desired concentrations.

-

Remove the culture medium from the wells and add 100 µL of fresh medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known cytotoxic drug like cisplatin or doxorubicin).[9]

-

Incubate the plate for 24, 48, or 72 hours.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium from the wells without disturbing the formazan crystals.

-

Add 100 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration using the following formula:

-

% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

-

Plot the percentage of cell viability against the logarithm of the compound concentration.

-